

# Application Notes and Protocols for In Vitro Models of Dihydroartemisinin Resistance

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## Compound of Interest

Compound Name: Dihydroartemisinin

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These application notes provide a comprehensive overview and detailed protocols for establishing and characterizing in vitro models of **Dihydroartemisinin** (DHA) resistance in the malaria parasite, *Plasmodium falciparum*. Understanding the mechanisms of DHA resistance is critical for the development of new antimalarial drugs and for monitoring the efficacy of existing artemisinin-based combination therapies (ACTs).

## Application Notes

In vitro models are indispensable tools for elucidating the molecular mechanisms underlying drug resistance. For **Dihydroartemisinin**, the active metabolite of artemisinin derivatives, in vitro studies have been instrumental in identifying key genetic markers and cellular pathways associated with reduced parasite susceptibility.

Key Mechanisms of DHA Resistance Identified Through In Vitro Models:

- **Mutations in the Kelch13 (K13) Gene:** The primary determinant of artemisinin resistance is mutations in the propeller domain of the *P. falciparum* K13 protein.[1][2][3][4] These mutations are associated with a reduced rate of parasite clearance in patients.[5] In vitro, K13 mutant parasites exhibit enhanced survival in the ring-stage survival assay (RSA).[2][4]
- **Upregulation of the Unfolded Protein Response (UPR):** Artemisinin-induced damage to parasite proteins can trigger the UPR, a cellular stress response.[1][6] In resistant parasites,

an enhanced UPR may help to mitigate this proteotoxic stress.[6]

- **Altered Phosphatidylinositol-3-Phosphate (PI3P) Signaling:** Mutations in K13 can lead to increased levels of PI3P.[1][7][8] This is thought to occur through the reduced ubiquitination and degradation of P. falciparum phosphatidylinositol-3-kinase (PfPI3K), leading to its accumulation.[7][8] Elevated PI3P levels are predictive of artemisinin resistance.[7][8]
- **Increased Antioxidant Defense:** DHA and other artemisinins are thought to act by generating reactive oxygen species (ROS).[9] Resistant parasites have been shown to have elevated antioxidant defense mechanisms to counteract this oxidative stress.[10][11][12]
- **Amplification of the pfmdr1 Gene:** While not the primary driver, amplification of the P. falciparum multidrug resistance gene 1 (pfmdr1) has been associated with in vitro-selected DHA resistance and can contribute to reduced susceptibility to artemisinins and partner drugs.[10][12]

### Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on DHA resistance.

Table 1: In Vitro Susceptibility of DHA-Resistant P. falciparum Lines

| Parasite Line | Method of Resistance Induction | Fold Increase in IC50 (vs. Parental) | Key Genetic Markers                | Reference |
|---------------|--------------------------------|--------------------------------------|------------------------------------|-----------|
| Dd2-DHA1      | Continuous DHA pressure        | >25                                  | pfmdr1 amplification               | [10][12]  |
| Dd2-DHA2      | Continuous DHA pressure        | >25                                  | pfmdr1 amplification               | [10][12]  |
| K13 mutants   | CRISPR/Cas9 genome editing     | Variable                             | K13 mutations (e.g., C580Y, R539T) | [2][4]    |

Table 2: Cross-Resistance Profile of DHA-Resistant P. falciparum Lines

| Parasite Line | Drug        | Fold Increase in IC50 (vs. Parental) | Reference            |
|---------------|-------------|--------------------------------------|----------------------|
| Dd2-DHA1      | Artemisinin | >16                                  | <a href="#">[10]</a> |
| Dd2-DHA1      | Artemether  | ~5                                   | <a href="#">[10]</a> |
| Dd2-DHA1      | Artesunate  | ~10                                  | <a href="#">[10]</a> |
| Dd2-DHA2      | Artemisinin | >16                                  | <a href="#">[10]</a> |
| Dd2-DHA2      | Artemether  | ~5                                   | <a href="#">[10]</a> |
| Dd2-DHA2      | Artesunate  | ~10                                  | <a href="#">[10]</a> |

## Experimental Protocols

### Protocol 1: In Vitro Induction of **Dihydroartemisinin** Resistance in *P. falciparum*

This protocol describes a method for generating DHA-resistant parasite lines from a sensitive parental strain through continuous drug pressure.

#### Materials:

- *P. falciparum* culture (e.g., Dd2, 3D7)
- Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 2 g/L sodium bicarbonate, and 10 mg/L hypoxanthine)
- Human O+ erythrocytes
- **Dihydroartemisinin** (DHA) stock solution (in DMSO)
- Incubator with a gas mixture of 5% CO<sub>2</sub>, 5% O<sub>2</sub>, and 90% N<sub>2</sub> at 37°C
- Microscopes for monitoring parasitemia
- 96-well plates

#### Methodology:

- **Initiate Culture:** Start a culture of the parental *P. falciparum* strain at a parasitemia of 0.5-1% in a T25 flask.
- **Initial Drug Exposure:** Once the culture is established, add DHA at a concentration equivalent to the IC<sub>50</sub> of the parental strain.
- **Monitor Parasitemia:** Monitor the parasitemia daily by Giemsa-stained thin blood smears.
- **Increase Drug Concentration:** When the parasite culture recovers and reaches a parasitemia of >1%, increase the DHA concentration by a factor of 1.5-2.
- **Repeat Selection Cycle:** Continue this cycle of drug pressure and parasite recovery, gradually increasing the DHA concentration over several months.
- **Clone Resistant Parasites:** Once parasites can consistently grow in a high concentration of DHA (e.g., >20-fold the parental IC<sub>50</sub>), clone the resistant population by limiting dilution in 96-well plates to obtain clonal lines.
- **Characterize Resistant Clones:** Determine the IC<sub>50</sub> of the resistant clones to DHA and other antimalarial drugs. Analyze the clones for known resistance markers such as K13 mutations and pfmdr1 copy number.

#### Protocol 2: Ring-Stage Survival Assay (RSA)

The RSA is the standard in vitro assay to assess the susceptibility of early ring-stage parasites to a short pulse of DHA, mimicking the in vivo drug exposure.

##### Materials:

- Synchronized *P. falciparum* ring-stage culture (0-3 hours post-invasion)
- Complete parasite culture medium
- DHA stock solution (in DMSO)
- 96-well plates
- SYBR Green I or other DNA-intercalating dye

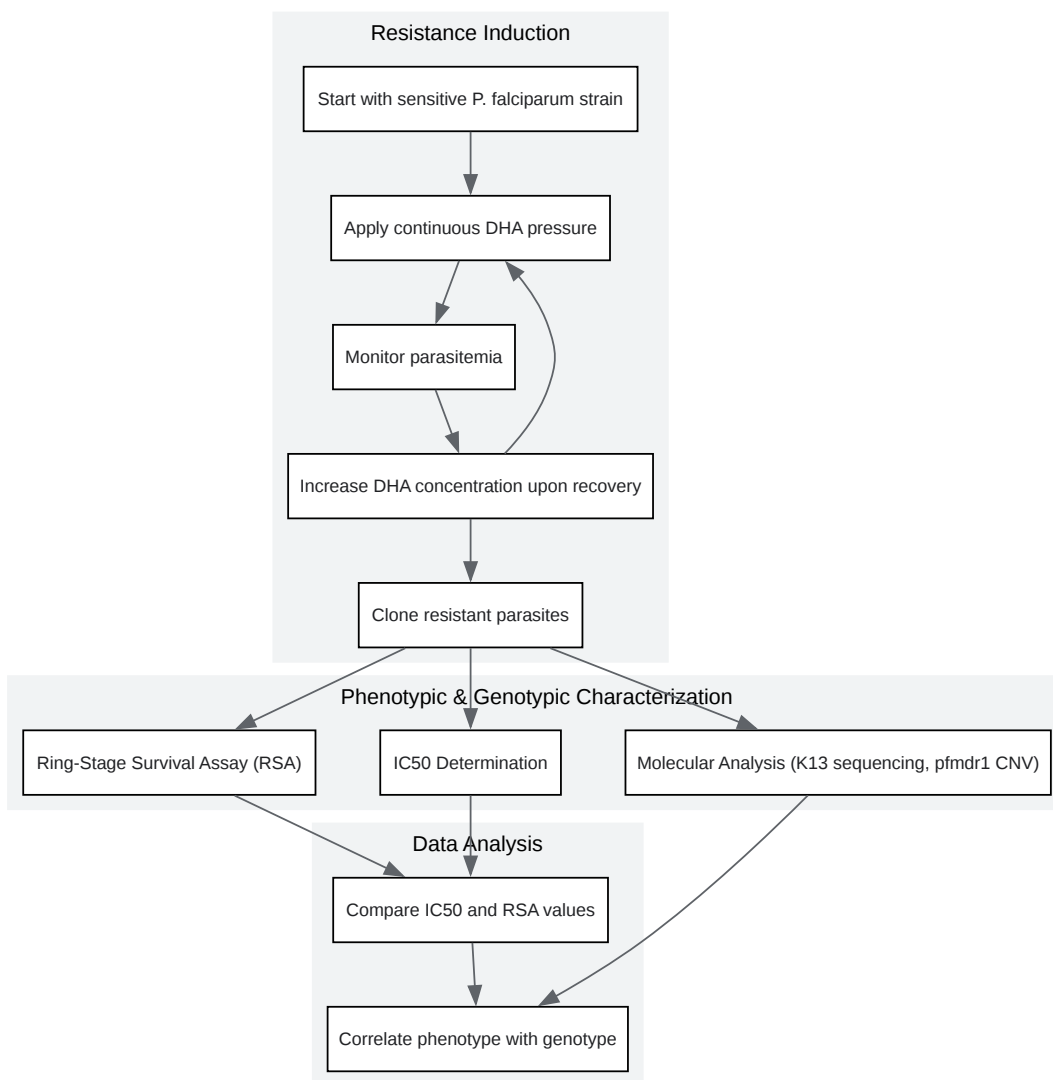
- Fluorescence plate reader

#### Methodology:

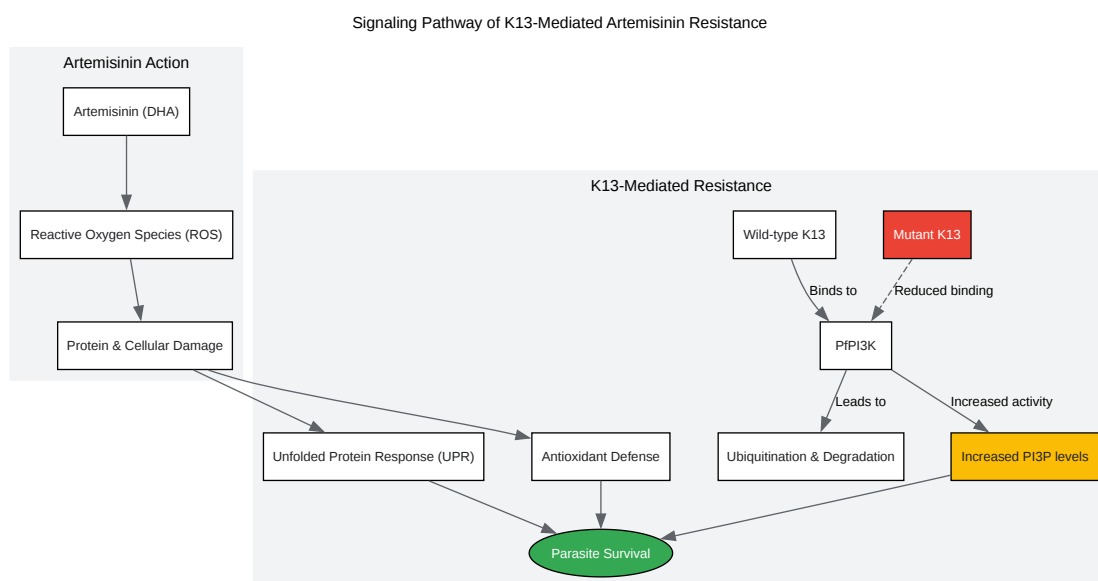
- **Synchronize Culture:** Synchronize the parasite culture to obtain a tight window of 0-3 hour old ring-stage parasites. This can be achieved by methods such as sorbitol lysis or magnetic-activated cell sorting (MACS).
- **Prepare Drug Plate:** Prepare a 96-well plate with serial dilutions of DHA in complete culture medium. Include a drug-free control.
- **Expose Parasites to Drug:** Add the synchronized ring-stage culture (at 1-2% parasitemia and 2% hematocrit) to the drug plate.
- **Drug Pulse:** Incubate the plate for 6 hours in the incubator.
- **Wash:** After 6 hours, wash the cells three times with drug-free complete culture medium to remove the DHA.
- **Continue Culture:** Resuspend the cells in fresh complete culture medium and incubate for a further 66 hours.
- **Measure Parasite Growth:** After the 66-hour incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure the fluorescence using a plate reader.
- **Calculate Survival:** Calculate the percentage of parasite survival as the fluorescence of the DHA-treated wells divided by the fluorescence of the drug-free control wells, multiplied by 100.

## Visualizations

## Experimental Workflow for In Vitro DHA Resistance Studies

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Caption: Workflow for inducing and characterizing DHA resistance in vitro.



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Caption: K13-mediated signaling in DHA resistance.

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